4-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
4-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Lucidenic acid a, also known as lucidenate a, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidenic acid a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidenic acid a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidenic acid a can be found in mushrooms. This makes lucidenic acid a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
95311-94-7
VCID:
VC0191747
InChI:
InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)
SMILES:
Molecular Formula:
C27H38O6
Molecular Weight:
458.6 g/mol
4-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
CAS No.: 95311-94-7
Natural Products
VCID: VC0191747
Molecular Formula: C27H38O6
Molecular Weight: 458.6 g/mol
CAS No. | 95311-94-7 |
---|---|
Product Name | 4-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Molecular Formula | C27H38O6 |
Molecular Weight | 458.6 g/mol |
IUPAC Name | 4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Standard InChI | InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) |
Standard InChIKey | INIPQDKLXQHEAJ-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Melting Point | 194-195°C |
Physical Description | Solid |
Description | Lucidenic acid a, also known as lucidenate a, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Lucidenic acid a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lucidenic acid a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidenic acid a can be found in mushrooms. This makes lucidenic acid a a potential biomarker for the consumption of this food product. |
PubChem Compound | 14109374 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume